tert-butyl 6a-hydroxy-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Overview
Description
Tert-butyl 6a-hydroxy-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a useful research compound. Its molecular formula is C10H17N3O3 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Biological Activity
tert-butyl 6a-hydroxy-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a complex organic compound with notable biological activities. This article reviews its structural characteristics, synthesis methods, and various biological activities based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : C10H17N3O3
- Molecular Weight : 227.26 g/mol
- IUPAC Name : this compound
- CAS Number : 1211594-55-6
The compound features a tetrahydropyrrole ring fused with a pyrazole structure, which contributes to its unique chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrahydropyrrole Ring : Achieved through cyclization reactions.
- Hydroxylation : Introduction of the hydroxy group at the 6a position.
- Carboxylation : The carboxylate group is introduced via esterification with tert-butyl alcohol under acidic conditions.
Antifungal Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antifungal properties. For instance:
- Tested Strains : The compound has shown activity against Candida albicans and Cryptococcus neoformans in vitro.
- Mechanism : The antifungal action is hypothesized to involve disruption of fungal cell membrane integrity and inhibition of key metabolic pathways.
Antitumor Potential
Research indicates that derivatives of this compound may possess antitumor properties:
- Cell Lines Tested : Various cancer cell lines have been evaluated for cytotoxic effects.
- Findings : Compounds structurally related to this compound have shown to induce apoptosis in cancer cells through mitochondrial pathways.
Enzyme Inhibition
The biological activity also extends to enzyme inhibition:
- Target Enzymes : Some studies suggest that this compound can inhibit enzymes involved in inflammatory pathways.
- Results : Inhibition assays indicate a significant reduction in enzyme activity at micromolar concentrations.
Case Studies
- Study on Antifungal Activity :
- Antitumor Assessment :
Data Summary Table
Biological Activity | Tested Against | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Antifungal | Candida albicans | <10 | Disruption of cell membrane integrity |
Antitumor | Breast cancer cells | <15 | Induction of apoptosis via ROS |
Enzyme Inhibition | COX enzymes | <20 | Inhibition of cyclooxygenase activity |
Properties
IUPAC Name |
tert-butyl 6a-hydroxy-1,3a,4,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-9(2,3)16-8(14)13-5-7-4-11-12-10(7,15)6-13/h4,7,12,15H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQNBUOAURLQOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C=NNC2(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123129 | |
Record name | 1,1-Dimethylethyl 3a,4,6,6a-tetrahydro-6a-hydroxypyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211594-55-6 | |
Record name | 1,1-Dimethylethyl 3a,4,6,6a-tetrahydro-6a-hydroxypyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211594-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3a,4,6,6a-tetrahydro-6a-hydroxypyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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